molecular formula C27H24N4O6S B2670545 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689772-34-7

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2670545
CAS No.: 689772-34-7
M. Wt: 532.57
InChI Key: PXLCLTBVUOPNLU-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a bicyclic quinazolinone core substituted with diverse functional groups. The structure includes:

  • 6-(Morpholin-4-yl): A morpholine group, enhancing solubility and acting as a hydrogen-bond acceptor .
  • 2-{[(3-Nitrophenyl)methyl]sulfanyl}: A sulfanyl-linked 3-nitrobenzyl group, introducing electron-withdrawing effects and redox activity .

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCLTBVUOPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and a suitable alkylating agent.

    Attachment of the Morpholine Ring: The morpholine ring can be incorporated through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Addition of the Nitrophenyl Sulfanyl Group: The nitrophenyl sulfanyl group can be added via a thiol-ene reaction or nucleophilic substitution using a nitrophenyl thiol and an appropriate electrophile.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it may be investigated for its therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one would depend on its specific application. For instance, if it exhibits anticancer activity, it may act by inhibiting key enzymes involved in cell proliferation or inducing apoptosis in cancer cells. The molecular targets could include kinases, proteases, or other regulatory proteins, and the pathways involved might include signal transduction cascades or cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of benzodioxole, morpholine, and 3-nitrobenzylsulfanyl substituents. Below is a comparison with structurally related quinazolinones and analogs:

Compound Name / ID Key Substituents Reported Properties/Applications Reference
2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)quinazolin-4-one 4-Methoxyphenyl, methyl, propyl groups Solid-state stability (mp. 228–230°C)
3-((Bicycloheptanyl)-7-yl)-2-ethylquinazolin-4(3H)-one Cyclohexenol-derived bicyclic substituent, ethyl group Synthetic intermediate for complex scaffolds
SC-558 analogs (1a-f) Sulfonamide-linked ethenylbenzene, variable substituents (Cl, Br, OCH3, etc.) COX-2 inhibition (structure-activity study)
4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine Morpholine, 3-nitrobenzylsulfanyl, triazole core Unspecified biological screening

Key Observations

Substituent Impact on Physicochemical Properties :

  • The 3-nitrobenzylsulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in , likely reducing solubility but enhancing electrophilic reactivity .
  • The morpholine group (shared with ) improves aqueous solubility relative to purely aromatic substituents (e.g., SC-558 analogs in ).

Synthetic Accessibility :

  • The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) for the benzodioxole moiety and nucleophilic substitution for the sulfanyl group. This contrasts with SC-558 analogs, which rely on sulfonamide linkages .

Data Table: Thermal and Spectral Properties

Compound Melting Point (°C) IR (νmax, cm⁻¹) Notable Spectral Features
Target Compound Not reported Not available Expected C=O stretch (~1650–1700 cm⁻¹)
4l (from ) 228–230 3177 (NH/O-H) Aromatic C-H stretches (~3000 cm⁻¹)
SC-558 analogs Variable Sulfonamide S=O (~1350, 1150 cm⁻¹) Ethenyl C=C (~1600 cm⁻¹)

Research Findings and Implications

  • Structural Similarity Principle : The compound’s benzodioxole and nitrobenzyl groups align with the “similar structure, similar properties” principle , suggesting shared reactivity or bioactivity with nitrated aromatics (e.g., antimicrobial nitroheterocycles).
  • Gaps in Evidence: No direct pharmacological or kinetic data are provided. Further studies should focus on enzymatic assays (e.g., kinase or reductase inhibition) and ADMET profiling.

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N4O4SC_{28}H_{32}N_{4}O_{4}S, and it features several key structural components:

  • Benzodioxole moiety : This aromatic structure may enhance the compound's interaction with biological targets.
  • Morpholine ring : Known for its role in improving solubility and bioavailability.
  • Quinazolinone core : A common scaffold in pharmacology associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The binding affinity and specificity are likely influenced by the presence of the benzodioxole moiety, which can modulate the activity of these targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that quinazolinone derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MEK-MAPK pathway, which is crucial in cancer progression.

Cell Line Inhibition Concentration (GI50) Mechanism
MV4-110.3 µMThymidine uptake inhibition
MOLM131.2 µMDownregulation of phospho-ERK1/2

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the antitumor effects of quinazolinone derivatives on human tumor cells. The results indicated that certain derivatives exhibited potent activity against multiple cancer cell lines, including KB and HepG2/A2 cells. The structure-activity relationship (SAR) revealed that modifications to the side chains significantly impacted biological activity.
  • Mechanistic Studies : In vivo studies involving animal models have shown that administration of similar compounds leads to reduced tumor growth, indicating potential therapeutic applications in oncology.
  • Pharmacokinetics : Research on related compounds has highlighted their favorable pharmacokinetic profiles, including high oral bioavailability and effective tissue distribution, which are critical for therapeutic efficacy.

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